

# Covi-ox: A Technical Guide to Tocopherol Composition and Antioxidant Activity

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## Compound of Interest

Compound Name: Covi-ox

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## Abstract

**Covi-ox** is a line of natural mixed tocopherol products derived from vegetable oils, widely utilized as a natural antioxidant in the food, dietary supplement, and cosmetic industries. This technical guide provides an in-depth analysis of the tocopherol composition of various **Covi-ox** grades and elucidates the experimental methodologies used to evaluate their antioxidant activity. Detailed protocols for High-Performance Liquid Chromatography (HPLC) for tocopherol isomer quantification and spectrophotometric assays for antioxidant capacity (DPPH, ABTS, and ORAC) are presented. Furthermore, this guide illustrates the fundamental mechanisms of tocopherol antioxidant action, including relevant signaling pathways and experimental workflows, through diagrams generated using Graphviz (DOT language). All quantitative data are summarized in structured tables for comparative analysis.

## Tocopherol Composition of Covi-ox

**Covi-ox** products are characterized by their content of natural mixed tocopherols, which include d-alpha-tocopherol, d-beta-tocopherol, d-gamma-tocopherol, and d-delta-tocopherol. The relative proportions of these isomers can vary depending on the specific **Covi-ox** product. The typical compositions for several **Covi-ox** grades are detailed in the tables below. It is important to note that as these are natural products derived from vegetable oil feedstocks, slight variations from the typical composition may occur.

Table 1: Typical Tocopherol Composition of **Covi-ox®** T-30 P

Tocopherol Isomer	Typical Composition (%)
d-alpha-tocopherol	14%
d-beta-tocopherol	2%
d-gamma-tocopherol	60%
d-delta-tocopherol	24%

**Covi-ox®** T-30 P is a water-dispersible powder containing a minimum of 300 mg/g total tocopherols, with at least 240 mg/g being non-alpha-tocopherols.[1]

Table 2: Typical Tocopherol Composition of **Covi-ox®** T-70 EU

Tocopherol Isomer	Typical Composition (%)
d-alpha-tocopherol	14%
d-beta-tocopherol	2%
d-gamma-tocopherol	60%
d-delta-tocopherol	24%

**Covi-ox®** T-70 EU is a clear, brownish-red viscous oil containing a minimum of 700 mg/g total tocopherols, with at least 560 mg/g being non-alpha-tocopherols.[2]

Table 3: General Specifications for Other **Covi-ox®** Grades

Product	Total Tocopherols Content	Non-alpha Tocopherol Content
Covi-ox® T-50 C	> 500 mg/g	approx. 80%
Covi-ox® T-90 C	> 900 mg/g	approx. 80%

[3][4][5][6][7]

## Experimental Protocols

### Determination of Tocopherol Composition by High-Performance Liquid Chromatography (HPLC)

The quantification of individual tocopherol isomers in **Covi-ox** and other vegetable oil-based products is typically performed using reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection.

#### Methodology:

- Sample Preparation:
  - Accurately weigh 1 gram of the **Covi-ox** oil sample into a 10 mL volumetric flask.
  - Dissolve the sample and bring it to volume with n-hexane.
  - Take a 200 µL aliquot of the hexane solution and mix it with 940 µL of methanol.
  - If an internal standard is used, add a known concentration (e.g., 60 µL of 300 µg/mL tocopheryl acetate).
  - Vortex the mixture and centrifuge at 4000 rpm for 5 minutes to separate the layers.
  - The methanolic layer containing the tocopherols is carefully collected for analysis.[8]
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  - Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 96:4 v/v).[8] Alternatively, a gradient elution with methanol and acetonitrile can be used.[9]
  - Flow Rate: 1.0 mL/min.
  - Detection:
    - UV detector set at 292 nm or 300 nm.[8][10]

- Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 325 nm for higher sensitivity.[9]
- Injection Volume: 20 µL.[10]
- Column Temperature: 25-30 °C.[9][10]
- Quantification:
  - Prepare standard solutions of alpha-, beta-, gamma-, and delta-tocopherol of known concentrations.
  - Generate a calibration curve by plotting the peak area against the concentration for each standard.
  - The concentration of each tocopherol isomer in the sample is determined by comparing its peak area to the calibration curve.

**Fig. 1:** HPLC Workflow for Tocopherol Analysis

## Antioxidant Activity Assays

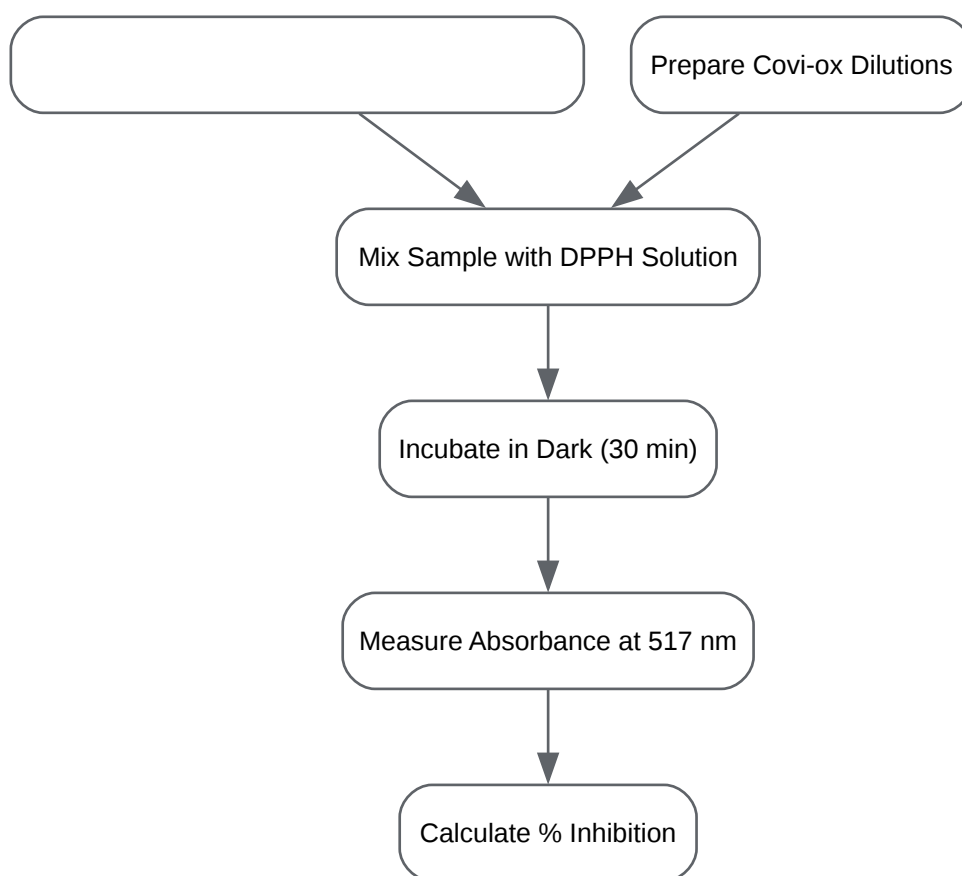
The antioxidant activity of **Covi-ox** is assessed by its ability to scavenge free radicals. Standard in vitro assays such as DPPH, ABTS, and ORAC are commonly employed for this purpose.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

- Reagent Preparation:
  - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[1]
- Assay Procedure:
  - Prepare various dilutions of the **Covi-ox** sample in a suitable solvent.

- In a microplate well or cuvette, add a specific volume of the sample dilution.
- Add an equal volume of the DPPH working solution to the sample and mix thoroughly.<sup>[1]</sup>
- Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
- Incubate the reaction mixture in the dark at room temperature for 30 minutes.<sup>[1][11]</sup>
- Measure the absorbance at 517 nm using a spectrophotometer.<sup>[1]</sup>
- Calculation:
  - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.



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